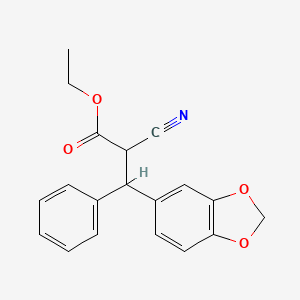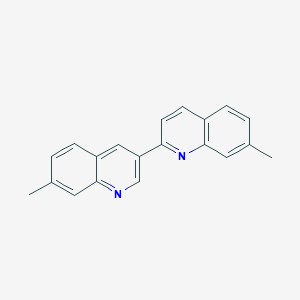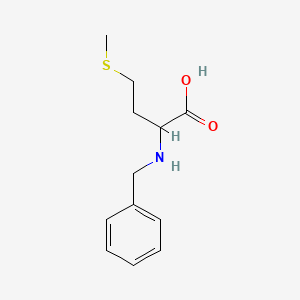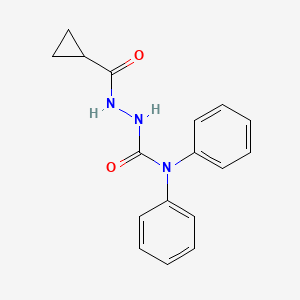![molecular formula C20H15N3O3 B12482883 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12482883.png)
7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This compound is part of the pyrazoloquinoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-(furan-2-yl)acrylonitrile with hydrazine hydrate can yield the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Potential therapeutic agent for treating tuberculosis and other infectious diseases.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enoyl acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)thiazolo[4,5-f]quinoline: Another heterocyclic compound with similar structural features and biological activities.
3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid: Shares the furan and quinoline moieties, exhibiting comparable antimicrobial properties.
Uniqueness
7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit enoyl acyl carrier protein reductase (InhA) makes it a promising candidate for developing new anti-tubercular drugs .
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C20H15N3O3/c24-17-10-12(18-7-4-8-26-18)9-16-14(17)11-15-19(21-16)22-23(20(15)25)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22) |
InChI Key |
FOADRCXRGOGACW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B12482809.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482833.png)
![3-(propan-2-yloxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482838.png)

![Ethyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482847.png)
![N,2-bis[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12482860.png)
![azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone](/img/structure/B12482871.png)
![4-nitro-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B12482876.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12482891.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12482898.png)
